molecular formula C8H8BrCl2O4P B3052929 Bromoxon CAS No. 4855-62-3

Bromoxon

Cat. No. B3052929
CAS RN: 4855-62-3
M. Wt: 349.93 g/mol
InChI Key: NVQPSHLVNDJYGG-UHFFFAOYSA-N
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Description

Bromoxon is an organic compound with the chemical formula C6H4Br2O2. It is a colorless, odorless, and crystalline solid. Bromoxon is primarily used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in analytical chemistry.

Scientific Research Applications

Enantiodivergent Synthesis

Maitia Labora, E. Pandolfi, and V. Schapiro (2010) conducted a study on the efficient enantiodivergent total synthesis of (+) and (−)-bromoxone. This research demonstrated a simple chemoenzymatic method starting from bromobenzene, using an enantiodivergent strategy. It confirmed the utility of chiral cyclohexadienediols derived from biotransformations of monosubstituted-aromatic compounds as building blocks for the preparation of natural epoxyenones (Labora, Pandolfi, & Schapiro, 2010).

Metabolism in Stored Grains

D. Rowlands (1966) explored the metabolism of bromophos in stored wheat grains. This study revealed that bromophos, when applied to stored wheat grains, degraded to a residual level due to the accumulation of a hydrolytic metabolite, desmethyl bromophos. It was noted that less than 10% of applied bromophos was present at any time as the more toxic analogue “bromoxon” (Rowlands, 1966).

Organophosphate Sequestration

P. Santhoshkumar and T. Shivanandappa (1999) investigated the role of rat liver in the sequestration of organophosphorus insecticides, including bromoxon. They found that bromoxon was a greater inhibitor of rat hepatic carboxylesterase than brain acetylcholinesterase, implying that liver tissue contains binding sites which sequester bromoxon, reducing the number of molecules available to inhibit acetylcholinesterase (Santhoshkumar & Shivanandappa, 1999).

Mechanism of Action

Target of Action

Bromoxon is a derivative of bromophos, an organophosphorus insecticide . The primary target of Bromoxon is the enzyme acetylcholinesterase (AChE), which plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

Bromoxon acts as an irreversible inhibitor of AChE . By binding to the active site of AChE, Bromoxon prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic neuron, causing symptoms of overstimulation such as muscle spasms and paralysis .

Biochemical Pathways

The action of Bromoxon primarily affects the cholinergic pathway. In a normal scenario, acetylcholine released into the synaptic cleft binds to receptors on the postsynaptic neuron, triggering a response. AChE then breaks down acetylcholine to terminate the signal. When bromoxon inhibits ache, acetylcholine accumulates, leading to overstimulation of the postsynaptic neuron .

Pharmacokinetics

It is known that bromophos, the parent compound of bromoxon, is well absorbed in the body and is at least partially metabolized to bromoxon . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bromoxon remain to be elucidated.

Result of Action

The inhibition of AChE by Bromoxon leads to an overstimulation of the nervous system. This can result in a range of symptoms, from muscle twitching and weakness to respiratory paralysis, depending on the severity of exposure .

properties

IUPAC Name

(4-bromo-2,5-dichlorophenyl) dimethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl2O4P/c1-13-16(12,14-2)15-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQPSHLVNDJYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC1=CC(=C(C=C1Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197549
Record name Bromoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoxon

CAS RN

4855-62-3
Record name Bromoxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004855623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromoxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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